

An In-depth Technical Guide on Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No.: B145276

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CAS Number: 22027-52-7

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a summary of its reported, albeit not extensively documented, biological activities. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide focuses on the foundational chemical aspects of the compound and provides a theoretical framework for its synthesis and potential applications.

Chemical and Physical Properties

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, also known by synonyms such as Methyl 4-(methoxycarbonyl)benzoylacetate, is a benzoate ester derivative. Its structural and physical properties are summarized in the table below. There are some inconsistencies in the reported molecular formula and weight in publicly available data, which may be due to different naming conventions or errors in the databases.

Property	Value	Reference(s)
CAS Number	22027-52-7	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₅ or C ₁₃ H ₁₄ O ₅	[2]
Molecular Weight	236.22 g/mol or 250.25 g/mol	[2]
IUPAC Name	Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate	[2]
Synonyms	Methyl 4-methoxycarbonylbenzoylacetate, Methyl [4-(methoxycarbonyl)benzoyl]acetate, Methyl 3-[4-(methoxycarbonyl)phenyl]-3-oxopropanoate	[1]
Melting Point	83-86 °C	[2]
Boiling Point	363.8 °C at 760 mmHg (estimated)	[3]
Purity (Commercial)	Typically ≥95%	[2][4]
Appearance	White to pale cream crystals, powder, or fused solid	[5]
Storage	Room temperature	[6]

Synthesis

A specific, detailed experimental protocol for the synthesis of **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate** is not readily available in the surveyed literature. However, based on its chemical structure as a β -keto ester, a plausible and common synthetic route would be the Claisen condensation of two esters.[6] This reaction involves the base-catalyzed condensation of an ester with another ester to form a β -keto ester.

In this case, the synthesis would likely involve the reaction of dimethyl terephthalate with methyl acetate in the presence of a strong base, such as sodium methoxide. The following is a

generalized experimental protocol for a Claisen condensation that could be adapted for this synthesis.

Experimental Protocol: Claisen Condensation for the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (Generalized)

Materials:

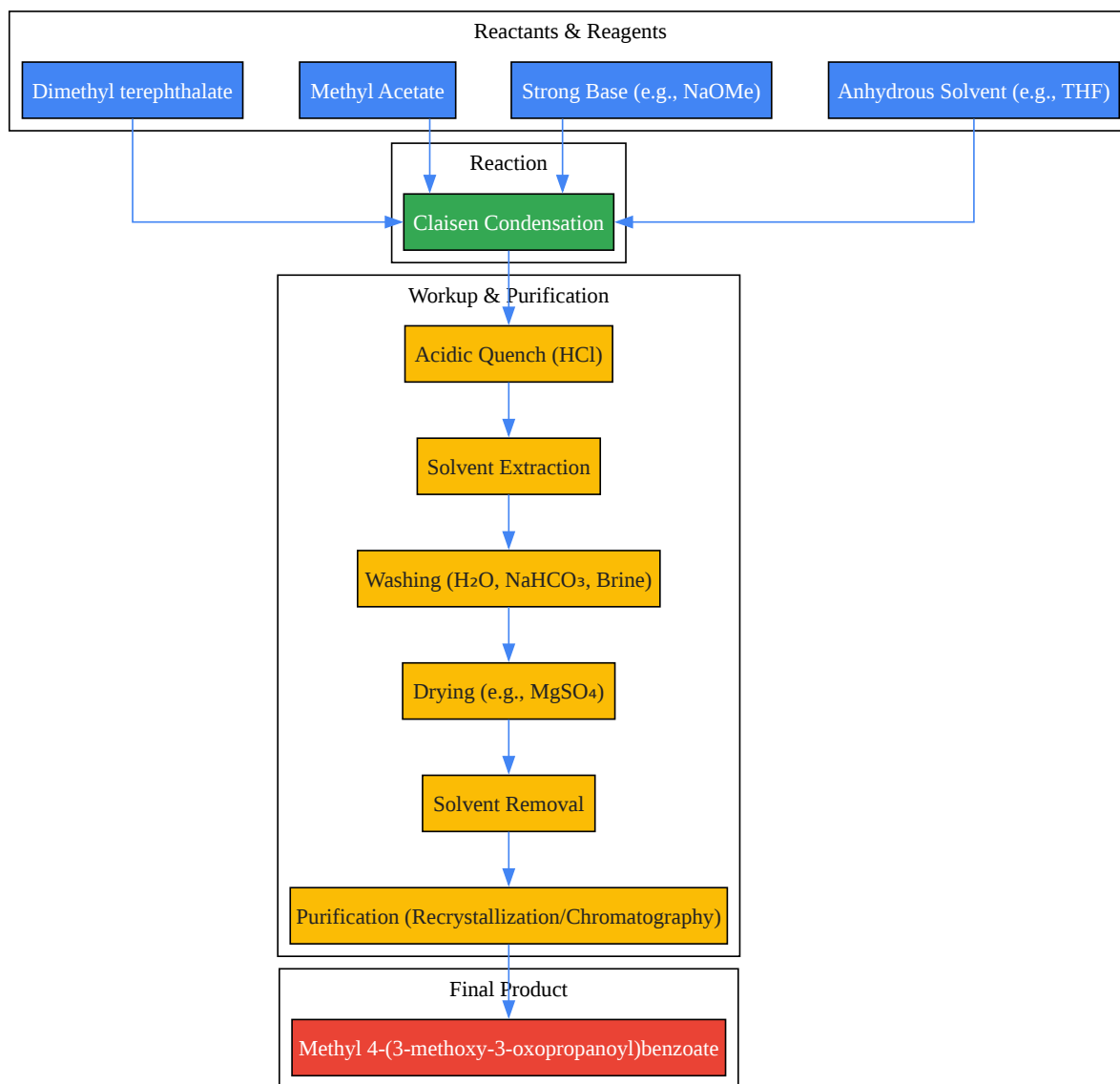
- Dimethyl terephthalate
- Methyl acetate
- Sodium methoxide (or sodium metal in methanol)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).
- **Base Preparation:** If using sodium metal, it is added to an excess of anhydrous methanol in the reaction flask under an inert atmosphere to prepare sodium methoxide in situ. The excess methanol is then typically removed under reduced pressure. If using commercial sodium methoxide, it is suspended in the anhydrous solvent.

- **Reactant Addition:** A solution of dimethyl terephthalate and methyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly below).
- **Reaction:** The reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base and protonate the enolate of the product.
- **Extraction:** The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.
- **Washing:** The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the pure **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**.

Logical Workflow for Synthesis



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